

computational comparison of dimesitylboron fluoride and B(C₆F₅)₃

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Compound of Interest		
Compound Name:	Dimesitylboron fluoride	
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An Objective Comparison of **Dimesitylboron Fluoride** and Tris(pentafluorophenyl)borane as Lewis Acids

Introduction

In the realm of modern synthetic chemistry, boron-based Lewis acids are indispensable tools for catalysis, small molecule activation, and materials science. Among the most potent and widely utilized are tris(pentafluorophenyl)borane, $B(C_6F_5)_3$ (BCF), and **dimesitylboron fluoride**, $B(Mes)_2F$. Both molecules are characterized by a highly electrophilic boron center, yet their reactivity is modulated by distinct steric and electronic environments. This guide provides a detailed computational and experimental comparison of these two Lewis acids, offering researchers objective data to inform their selection for specific applications.

Structural and Electronic Properties: A Tale of Two Boranes

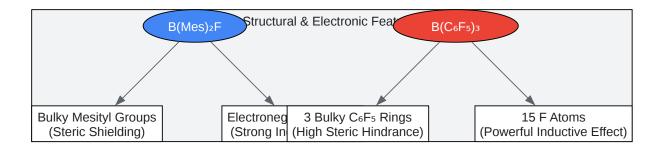
The Lewis acidity of these compounds is a direct consequence of the substituents on the boron atom. While both are sterically hindered, the nature of this bulk and the electronic effects they impart are fundamentally different.

• B(C₆F₅)₃: This borane features three pentafluorophenyl rings arranged in a trigonal planar geometry. The powerful electron-withdrawing inductive effect of the 15 fluorine atoms creates a highly electron-deficient boron center, making it an exceptionally strong Lewis acid.[1] The



bulky C_6F_5 groups also provide significant steric shielding, which is a key factor in its ability to form frustrated Lewis pairs (FLPs).[1]

• B(Mes)₂F: This compound combines two bulky mesityl (2,4,6-trimethylphenyl) groups with a single, highly electronegative fluorine atom. The mesityl groups are among the bulkiest substituents used in borane chemistry, providing extreme steric hindrance. While the methyl groups on the mesityl rings are weakly electron-donating via induction, this is counteracted by the strong inductive pull of the fluorine atom directly bonded to the boron center. This unique combination of features makes B(Mes)₂F a strong Lewis acid with a distinct reactivity profile, particularly in anion binding.



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Figure 1. Key structural and electronic feature comparison.

Quantitative Comparison of Lewis Acidity

The strength of a Lewis acid can be quantified using various computational and experimental scales. Computationally, the Fluoride Ion Affinity (FIA) is a measure of intrinsic or "global" Lewis acidity. Experimentally, the Gutmann-Beckett method provides an Acceptor Number (AN) that reflects the "effective" Lewis acidity in solution towards a specific probe.

Table 1: Computational Lewis Acidity Parameters



Parameter	Dimesitylboron Fluoride (B(Mes)₂F)	Tris(pentafluorophenyl)bor ane (B(C6F5)₃)
Fluoride Ion Affinity (FIA) (kJ/mol)	Value not readily available in cited literature. Expected to be high due to the B-F bond.	~450-480[1]
LUMO Energy	The dimesitylboryl group is a strong acceptor, leading to low LUMO energies.[2]	Exceptionally low-lying LUMO, contributing to its high reactivity.[3]

Table 2: Experimental Lewis Acidity and Application

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Parameter	Dimesitylboron Fluoride (B(Mes)₂F)	Tris(pentafluorophenyl)bor ane (B(C_6F_5) ₃)
Gutmann-Beckett Acceptor Number (AN)	Value not readily available in cited literature.	82 (in CD ₂ Cl ₂)[1]
Application Highlight	Fluoride ion sensing, anion binding.[2]	Frustrated Lewis Pairs, polymerization co-catalyst.[4] [5]

Discussion of Lewis Acidity Data: $B(C_6F_5)_3$ is confirmed as one of the strongest neutral Lewis acids, with a very high calculated FIA.[1] Its experimental Gutmann-Beckett AN value of 82 is considered a significant underestimation of its intrinsic acidity; the steric bulk of the C_6F_5 groups hinders optimal interaction with the bulky triethylphosphine oxide (Et $_3PO$) probe used in the method.[1]

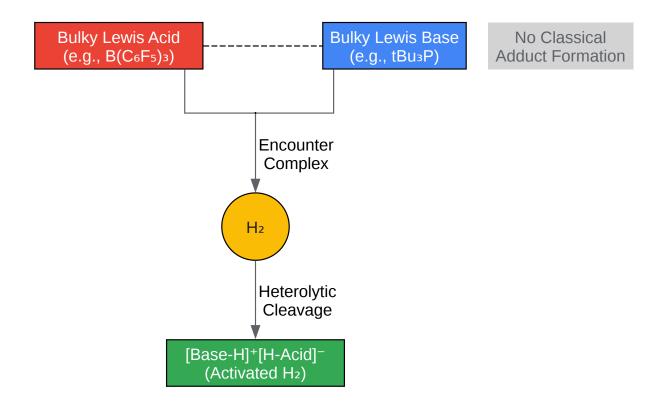
While precise, directly comparable FIA and AN values for $B(Mes)_2F$ are not available in the cited literature, its chemical behavior provides strong evidence of its Lewis acidic character. Its widespread use as a fluorescent turn-off sensor for fluoride ions demonstrates a high affinity for this hard anion.[2] The Lewis acidity of $B(Mes)_2F$ is driven by the potent inductive effect of the fluorine atom, though it is moderated by the electron-donating tendency of the mesityl groups. In contrast, the acidity of $B(C_6F_5)_3$ is amplified by the cumulative effect of three strongly withdrawing aryl groups.



Performance in Catalysis and Molecular Recognition

The unique steric and electronic profiles of B(Mes) $_2$ F and B(C $_6$ F $_5$) $_3$ dictate their utility in different chemical contexts.

Frustrated Lewis Pair (FLP) Chemistry: Both boranes are sufficiently bulky to form FLPs with sterically demanding Lewis bases, preventing the formation of a classical dative bond. $B(C_6F_5)_3$ is a canonical example of a Lewis acid used in FLPs for the activation of small molecules like H_2 , olefins, and CO_2 .[5] The combination of extreme Lewis acidity and steric bulk makes it highly effective in these transformations. $B(Mes)_2F$, with its exceptionally bulky mesityl groups, is also a viable component for FLP chemistry.



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Figure 2. General mechanism of H₂ activation by an FLP.

Experimental and Computational Protocols



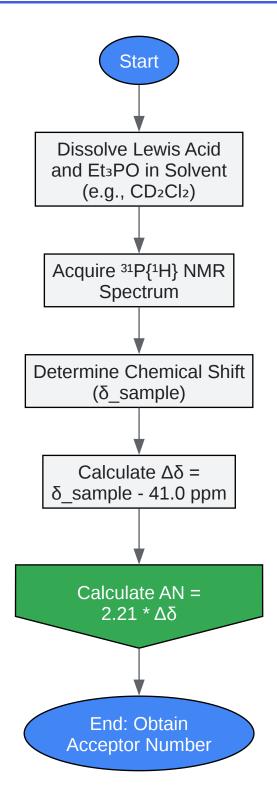
Gutmann-Beckett Method

This widely used experimental technique assesses the Lewis acidity of a substance in solution by measuring the change in the ³¹P NMR chemical shift of a probe molecule, triethylphosphine oxide (Et₃PO).[6][7]

Protocol:

- A solution of the Lewis acid is prepared in a weakly coordinating, deuterated solvent (e.g., CD₂Cl₂ or C₆D₆).
- An equimolar amount of Et₃PO is added to the solution.
- The ³¹P{¹H} NMR spectrum is recorded.
- The chemical shift of the complexed Et₃PO (δ_sample) is compared to that of free Et₃PO in a non-coordinating solvent like hexane (δ_ref = 41.0 ppm).[6]
- The Acceptor Number (AN) is calculated using the formula: AN = 2.21 × (δ_sample 41.0).
 [6] A higher AN value indicates greater effective Lewis acidity.





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